4-(4-Bromo-1,3-thiazol-2-yl)-2-methylpyridine
Description
Molecular Formula: C₉H₇BrN₂S
Molecular Weight: 255.14 g/mol
CAS Number: 1593836-39-5
IUPAC Name: 4-Bromo-2-(2-methylpyridin-4-yl)-1,3-thiazole
This heterocyclic compound consists of a pyridine ring substituted with a methyl group at position 2 and a thiazole ring at position 2. The thiazole moiety is further brominated at its 4-position, enhancing its electrophilic character . The methyl group on the pyridine ring contributes to steric and electronic effects, influencing molecular interactions and solubility .
Properties
IUPAC Name |
4-bromo-2-(2-methylpyridin-4-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S/c1-6-4-7(2-3-11-6)9-12-8(10)5-13-9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRXHJRTNUBEDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=NC(=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-1,3-thiazol-2-yl)-2-methylpyridine typically involves the reaction of 4-bromo-1,3-thiazole with 2-methylpyridine under specific conditions. The reaction may require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction. The mixture is usually heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-1,3-thiazol-2-yl)-2-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a sulfoxide or sulfone derivative.
Scientific Research Applications
4-(4-Bromo-1,3-thiazol-2-yl)-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-1,3-thiazol-2-yl)-2-methylpyridine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyridine ring may also play a role in binding to biological molecules, affecting various pathways within the cell.
Comparison with Similar Compounds
Physicochemical Properties :
Comparison with Similar Compounds
The following table summarizes structural and functional differences between 4-(4-Bromo-1,3-thiazol-2-yl)-2-methylpyridine and related thiazole-pyridine hybrids:
*Estimated based on molecular formulas.
Structural and Electronic Comparisons
- Bromine Position : Bromine at the 4-position of the thiazole (target compound) vs. 3-bromothienyl (CAS 339113-94-9) creates distinct electronic environments. The thienyl group’s conjugated system may enhance charge delocalization compared to the isolated bromine in the target compound .
Biological Activity
4-(4-Bromo-1,3-thiazol-2-yl)-2-methylpyridine is a heterocyclic compound characterized by the presence of both a thiazole and a pyridine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which include antimicrobial, antiviral, and potential anticancer properties. The molecular formula of this compound is C8H7BrN2S, and its structure features a bromine atom on the thiazole ring, which may play a critical role in its biological interactions.
Chemical Structure
The structural representation of this compound can be summarized as follows:
| Component | Description |
|---|---|
| Thiazole Ring | Contains sulfur and nitrogen atoms |
| Pyridine Ring | A nitrogen-containing aromatic ring |
| Substituents | Bromine at the 4-position on the thiazole |
Antimicrobial Activity
Research indicates that compounds with thiazole and pyridine moieties exhibit significant antimicrobial properties. For example, studies have demonstrated that similar compounds can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
A comparative analysis with other related compounds shows that the presence of bromine enhances antibacterial activity. The following table summarizes the antibacterial efficacy of various derivatives:
| Compound Name | Structure Features | Antibacterial Activity (Zone of Inhibition in mm) |
|---|---|---|
| This compound | Thiazole and pyridine rings | Moderate against S. aureus, E. coli |
| 5-Bromo-N-(5-fluoro-thiazolyl)pyridine | Fluorine substitution | Enhanced activity compared to non-fluorinated |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Chloroacetamide group | Investigated for enzyme inhibition |
The activity against C. albicans also indicates potential antifungal properties, making it a candidate for further exploration in treating fungal infections .
Antiviral Activity
The compound's antiviral potential has been highlighted in studies focusing on its interaction with viral enzymes. Compounds with similar structures have shown effectiveness against viruses by inhibiting key enzymatic pathways essential for viral replication . This suggests that this compound may warrant investigation as a novel antiviral agent.
Understanding the mechanism by which this compound exerts its biological effects is crucial. Molecular docking studies have suggested that this compound interacts with specific biological targets, potentially altering their function. Research into these interactions is ongoing to elucidate how structural modifications can enhance efficacy .
Case Studies
Several case studies highlight the biological activity of this compound:
- Antimicrobial Efficacy Study : In vitro assays demonstrated that the compound exhibited moderate inhibitory effects against E. coli and S. aureus, suggesting its potential use as an antimicrobial agent in clinical settings .
- Antiviral Research : A study focused on the compound's ability to inhibit viral replication showed promising results against certain strains of viruses, indicating its potential as a therapeutic agent for viral infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
